- Convenient oxidations of carbohydrate derived lactols and of ε-hydroxy-β-ketophosphonates, Journal of Carbohydrate Chemistry, 1995, 14(1), 35-44
Cas no 89291-74-7 (Dimethyl 2-((4r,5s)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate)
Dimethyl 2-((4r,5s)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate Chemical and Physical Properties
Names and Identifiers
-
- Dimethyl 2-((4r,5s)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate
- 1-[(4R,5S)-2,2-dimethyl-5-(2-phenylmethoxyacetyl)-1,3-dioxolan-4-yl]-2-methyl-2-phosphonatopropan-1-one
- 89291-74-7
- DB-254493
- dimethyl 2-((4R,5S)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl 1,3-dioxolan-4-yl)-2-oxoethylphosphonate
- 1-[(4S,5R)-5-(2-dimethoxyphosphorylacetyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-phenylmethoxyethanone
- DIMETHYL (2-((4R,5S)-5-(2-(BENZYLOXY)ACETYL)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL)-2-OXOETHYL)PHOSPHONATE
- dimethyl2-((4R,5S)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate
-
- Inchi: 1S/C18H25O8P/c1-18(2)25-16(14(19)11-24-10-13-8-6-5-7-9-13)17(26-18)15(20)12-27(21,22-3)23-4/h5-9,16-17H,10-12H2,1-4H3/t16-,17+/m1/s1
- InChI Key: OPIWQZCHFPMETL-SJORKVTESA-N
- SMILES: C([C@@H]1OC(C)(C)O[C@@H]1C(=O)COCC1C=CC=CC=1)(=O)CP(=O)(OC)OC
Computed Properties
- Exact Mass: 400.12870475g/mol
- Monoisotopic Mass: 400.12870475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 27
- Rotatable Bond Count: 10
- Complexity: 562
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 97.4Ų
Dimethyl 2-((4r,5s)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057398-100mg |
dimethyl 2-((4R,5S)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate |
89291-74-7 | 98% | 100mg |
¥ƚůǨŤƧ | 2023-07-25 |
Dimethyl 2-((4r,5s)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate Production Method
Production Method 1
1.2 Reagents: tert-Butanol
Production Method 2
- Total synthesis of (-)-neplanocin A, Journal of Organic Chemistry, 1988, 53(24), 5709-14
Production Method 3
1.2 Reagents: tert-Butanol
1.3 Solvents: Diethyl ether
1.4 Reagents: Sodium bicarbonate Solvents: Water
1.5 Solvents: Diethyl ether
- Chiral pool synthesis of 4a-substituted carbocyclic cyclopentanoid nucleoside precursors. Part 1, Zeitschrift fuer Naturforschung, 1999, 54(8), 1068-1078
Dimethyl 2-((4r,5s)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate Raw materials
Dimethyl 2-((4r,5s)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate Preparation Products
Dimethyl 2-((4r,5s)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on Dimethyl 2-((4r,5s)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate
Introduction to Dimethyl 2-((4R,5S)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate (CAS No. 89291-74-7)
Dimethyl 2-((4R,5S)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate, identified by its CAS number 89291-74-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of phosphonate esters, which are widely recognized for their versatile applications in medicinal chemistry, particularly in the development of enzyme inhibitors and chiral auxiliaries. The unique structural features of this molecule, including its dioxolane ring system and phosphonate functionality, make it a promising candidate for further exploration in drug discovery and molecular recognition.
The< strong> dioxolane ring present in this compound is a key structural motif that contributes to its stability and reactivity. Dioxolane rings are commonly found in natural products and synthetic intermediates due to their ability to form stable five-membered heterocyclic structures. In this context, the< strong> (4R,5S)-configuration of the dioxolane ring adds an additional layer of stereochemical complexity, which is crucial for the development of enantiomerically pure pharmaceuticals. The< strong> benzyloxy acetyl side chain further enhances the molecular complexity, providing a site for post-synthetic modifications and functionalization.
The< strong> phosphonate group is another critical feature of this compound. Phosphonate esters are known for their ability to act as potent inhibitors of various enzymes by mimicking the natural substrates or transition states. This property makes them valuable tools in the development of therapeutic agents targeting metabolic pathways and enzymatic processes. The< strong> 2-oxoethyl moiety attached to the phosphonate group introduces additional reactivity and potential for further derivatization, expanding the scope of applications for this compound.
In recent years, there has been a growing interest in the development of chiral phosphonate esters due to their role in asymmetric synthesis and catalysis. The< strong> (4R,5S)-configuration of the dioxolane ring in this compound makes it an excellent candidate for studies involving enantioselective synthesis and catalytic processes. Researchers have been exploring the use of such chiral phosphonates as ligands in transition metal-catalyzed reactions, where they can facilitate high-yielding enantioselective transformations.
The< strong> benzyloxy acetyl group also plays a significant role in modulating the reactivity and solubility of the compound. This side chain can be easily modified or removed through various chemical transformations, allowing for tailored molecular architectures suitable for specific applications. For instance, it can be used to enhance solubility in polar solvents or to introduce additional functional groups that interact with biological targets.
In the realm of medicinal chemistry, this compound has shown promise as a precursor for the synthesis of novel pharmacophores. The combination of the< strong> dioxolane ring,< strong> phosphonate group, and< strong> benzyloxy acetyl side chain provides a rich scaffold for designing molecules with desired biological activities. Recent studies have demonstrated its utility in generating derivatives with potential applications as enzyme inhibitors or modulators of signaling pathways.
The< strong> 2-oxoethyl moiety attached to the phosphonate group offers another avenue for structural diversification. This group can be functionalized through oxidation or reduction reactions, leading to diverse chemical entities with distinct properties. Such modifications are essential for optimizing pharmacokinetic profiles and improving target specificity in drug design.
The synthesis of< strong> Dimethyl 2-((4R,5S)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate involves multi-step organic transformations that highlight the expertise required in modern synthetic chemistry. The process typically begins with the preparation of key intermediates such as protected amino acids or aldehydes derived from natural products. These intermediates are then subjected to sequential reactions involving stereoselective acylation, phosphorylation, and cyclization to form the final product.
The stereochemical integrity of the< strong> (4R,5S)-configuration is maintained throughout these synthetic steps through careful control of reaction conditions and selection of appropriate catalysts or reagents. This level of precision is crucial for ensuring that only one enantiomer is produced, which is often necessary for pharmaceutical applications where enantiomeric purity is critical.
The< strong> benzyloxy acetyl group is introduced during later stages of synthesis to provide additional functionality without compromising the core structure. This step often involves selective coupling reactions that require advanced techniques such as transition metal catalysis or organometallic chemistry.
The final product,< strong Dimethyl 2-((4R,5S)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate, exhibits unique physicochemical properties that make it suitable for various applications. Its solubility profile allows it to be dissolved in common organic solvents used in pharmaceutical formulations, while its stability under different storage conditions ensures long-term viability.
In conclusion,< strong Dimethyl 2-((4R,5S)-5-(2-(benzyloxy)acetyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxoethylphosphonate, CAS No.< strong >89291-74-7, is a multifaceted compound with significant potential in pharmaceutical research and development. Its complex structure featuring a< strong >dioxolane ring,< strong > phosphonate group, and< strong > benzyloxy< string > acetyl side chain positions it as a valuable building block for innovative drug discovery efforts. As research continues to uncover new applications and synthetic strategies involving this compound,< it will undoubtedly play an important role in advancing our understanding and manipulation of complex molecular systems. article > response >
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